molecular formula C16H23N5O3S B2773122 N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide CAS No. 1008267-30-8

N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide

Cat. No. B2773122
M. Wt: 365.45
InChI Key: OVPZZMJWZKQGIX-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest falls within the category of thiazolidinone derivatives, which are synthesized from naturally occurring compounds such as (R)-camphor. These derivatives are fully characterized using HRMS, 1H and 13C NMR spectroscopy, and for some, single-crystal X-ray crystallography to confirm their synthetic pathways and spectroscopic analyses. This process highlights the compound's structural integrity and potential as a scaffold for further chemical modifications (Ousidi et al., 2018).

Potential Antimicrobial Applications

Several studies have synthesized new derivatives of thiazolidinone with a focus on evaluating their antimicrobial properties. For example, compounds synthesized to explore structure–activity relationships have shown in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against species such as Aspergillus niger and Candida albicans. These findings suggest that modifications of the thiazolidinone core, including the N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide structure, could yield potent antimicrobial agents (Baviskar et al., 2013).

Exploration of Anticancer Properties

Compounds within this structural realm have been synthesized and evaluated for their potential anticancer activities. The exploration of non-fused bicyclic thiazolidinone derivatives has uncovered compounds with promising antitumor activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. These findings underscore the compound's utility as a basis for developing novel anticancer agents (Havrylyuk et al., 2009).

Antifungal and Antifibrotic Potential

The thiazolidinone derivatives, including structures related to the compound of interest, have demonstrated a broad spectrum of biological activities. Research has shown their potential in designing new antifungal compounds, with some derivatives showing promising efficacy against phytopathogenic fungi. Furthermore, some thiazolidinone derivatives have been identified for further testing due to their significant antifibrotic activity, comparable to Pirfenidone, without scavenging superoxide radicals, indicating their potential in treating fibrotic diseases (Kaminskyy et al., 2016).

properties

IUPAC Name

N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-15(2)8-4-5-16(15,3)10(6-8)20-21-14-19-12(23)9(25-14)7-11(22)18-13(17)24/h8-9H,4-7H2,1-3H3,(H,19,21,23)(H3,17,18,22,24)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPZZMJWZKQGIX-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NN=C3NC(=O)C(S3)CC(=O)NC(=O)N)C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/N=C/3\NC(=O)C(S3)CC(=O)NC(=O)N)/C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide

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